9H-xanthen-9-amine hydrochloride

Description

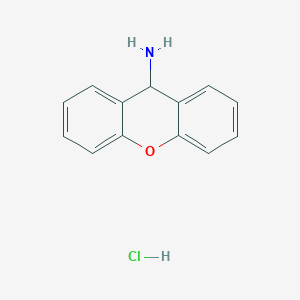

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-xanthen-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRKQVZTBJFEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96325-69-8 | |

| Record name | 9H-xanthen-9-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiling of 9h Xanthen 9 Amine Hydrochloride

Reactions Involving the Amine Functional Group

The primary amine group at the 9-position of the xanthene scaffold is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is characteristic of a primary amine, although potentially modulated by the steric bulk of the tricyclic system.

Acylation, Alkylation, and Arylation Studies for Derivative Synthesis

The nucleophilic nature of the primary amine in 9H-xanthen-9-amine allows it to readily undergo acylation, alkylation, and arylation reactions, providing routes to a wide array of N-substituted derivatives.

Acylation: The reaction of 9H-xanthen-9-amine with acylating agents such as acyl chlorides or anhydrides is expected to yield the corresponding N-(9H-xanthen-9-yl)amides. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride byproduct. While specific studies on the acylation of 9H-xanthen-9-amine are not extensively detailed in the reviewed literature, the general reactivity of primary amines suggests that this transformation is a feasible and straightforward method for derivatization.

Alkylation: The amine group can be alkylated using various alkylating agents, such as alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. The synthesis of N,N'-bis(9-phenyl-9-xanthenyl)alkane-diamines has been reported, demonstrating the feasibility of N-alkylation.

Arylation: N-Arylation of 9H-xanthen-9-amine can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve the coupling of 9H-xanthen-9-amine with an aryl halide in the presence of a palladium catalyst and a suitable base.

| Reaction Type | Reagent Class | Expected Product | General Conditions |

| Acylation | Acyl chlorides, Anhydrides | N-(9H-xanthen-9-yl)amide | Presence of a base (e.g., triethylamine, pyridine) |

| Alkylation | Alkyl halides | N-alkyl-9H-xanthen-9-amine | Base, suitable solvent |

| Arylation | Aryl halides | N-aryl-9H-xanthen-9-amine | Palladium catalyst, base, inert atmosphere |

Condensation and Cyclization Reactions Utilizing the Amine Moiety

The primary amine of 9H-xanthen-9-amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org The formation of the imine can be driven to completion by the removal of water. wikipedia.org

These imine intermediates can be valuable precursors for further synthetic transformations, including reduction to secondary amines or participation in cyclization reactions to form novel heterocyclic systems. While the direct involvement of the 9-amino-9H-xanthene moiety in complex cyclization reactions to form fused ring systems is not extensively documented, the general principles of amine chemistry suggest its potential as a building block in the synthesis of more elaborate molecular architectures. For instance, condensation with dicarbonyl compounds could, in principle, lead to the formation of heterocyclic rings incorporating the xanthene nitrogen.

Investigation of Nucleophilic Properties at the 9-Position

The nucleophilicity of the amine group at the 9-position is a critical determinant of its reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. The steric hindrance imposed by the bulky tricyclic 9H-xanthene framework may influence its nucleophilicity compared to less hindered primary amines. This steric effect could potentially decrease the rate of reaction with sterically demanding electrophiles. However, the amine's ability to participate in a wide range of nucleophilic substitution and addition reactions remains a key feature of its chemical profile.

Transformations of the 9H-Xanthene Core

The 9H-xanthene scaffold itself is susceptible to a range of chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) rings of the 9H-xanthene core are activated towards electrophilic aromatic substitution (EAS) by the ether oxygen, which is an ortho-, para-directing group. libretexts.org The methylene bridge at the 9-position can also influence the regioselectivity of these reactions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wpmucdn.comnih.govnih.govbeilstein-archives.org

The introduction of an electrophile will preferentially occur at the positions ortho and para to the activating oxygen atom. Therefore, substitution is expected to be favored at the 2, 4, 5, and 7-positions of the xanthene ring system. The presence of the amino group at the 9-position, particularly in its protonated hydrochloride form, could exert a deactivating effect on the aromatic rings through inductive electron withdrawal, potentially influencing the rate and regioselectivity of the substitution.

| EAS Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-9H-xanthene, 4-nitro-9H-xanthene |

| Bromination | Br₂, FeBr₃ | 2-bromo-9H-xanthene, 4-bromo-9H-xanthene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-acyl-9H-xanthene, 4-acyl-9H-xanthene |

Oxidation and Reduction Pathways of the Xanthene Scaffold

Oxidation: The methylene bridge at the 9-position of the 9H-xanthene core is susceptible to oxidation, leading to the formation of the corresponding xanthone. researchgate.net This transformation can be achieved using a variety of oxidizing agents. The conversion to a conjugated ketone structure in xanthone results in a more planar and rigid molecular geometry.

Reduction: The aromatic rings of the 9H-xanthene scaffold can undergo reduction under catalytic hydrogenation conditions, typically employing catalysts such as palladium, platinum, or rhodium. mdpi.comscilit.com This would lead to the saturation of one or both of the benzene rings, yielding partially or fully hydrogenated xanthene derivatives. The specific products would depend on the catalyst, pressure, and temperature used. For instance, the use of frustrated Lewis pairs based on xanthene-derived scaffolds has been investigated for the catalytic hydrogenation of CO2. ucl.ac.uk

| Transformation | Reagent/Catalyst | Product |

| Oxidation | Various oxidizing agents | Xanthone |

| Reduction | H₂, Pd/C or PtO₂ | Tetrahydroxanthene, Octahydroxanthene |

Functionalization at Peripheral Positions of the Xanthene Ring

The dibenzo[b,e]pyran core of the xanthene ring system is susceptible to electrophilic aromatic substitution, enabling the introduction of various functional groups onto its peripheral benzene rings. These modifications are instrumental in tuning the molecule's properties for diverse applications.

One of the most common methods for constructing the xanthene skeleton itself involves a twofold Friedel-Crafts acylation reaction. wpmucdn.com In this process, a phthalic anhydride reacts with two equivalents of a phenol or aniline derivative. The reaction proceeds through an initial acylation to form a substituted benzophenone, which then acts as an intermediate. This intermediate is subsequently protonated, generating a cationic species that engages in an intramolecular electrophilic attack on the second aromatic ring to complete the tricyclic xanthene structure. wpmucdn.com This synthetic pathway underscores the inherent reactivity of the aromatic rings toward electrophiles.

Once the xanthene core is formed, further functionalization can be achieved. For instance, sulfonation of the aromatic rings can be performed, introducing sulfonate groups that alter the solubility and electronic characteristics of the molecule. nih.gov The introduction of electron-withdrawing groups, such as sulfonamides, at these peripheral positions can precisely adjust the electronic properties of the xanthene system. nih.gov This fine-tuning is critical in applications like fluorescent probes, where properties such as the equilibrium between different structural forms need to be controlled. nih.gov

Modern synthetic methods, such as those employing the generation of arynes from o-(trimethylsilyl)aryl triflates, provide efficient, one-pot routes to 9-substituted xanthenes. These reactions are notable for their mild conditions and tolerance of a wide variety of functional groups on the reacting aromatic precursors, allowing for the synthesis of a diverse library of peripherally functionalized xanthenes. nih.gov

Mechanistic Investigations of Key Reactions

Elucidating the reaction mechanisms of 9H-xanthene derivatives is fundamental to controlling their synthesis and predicting their behavior. These investigations often involve the characterization of transient intermediates and a thorough analysis of the kinetic and thermodynamic parameters governing the transformations.

Reaction Pathway Elucidation through Intermediate Characterization

A key aspect of mechanistic studies is the identification and characterization of reaction intermediates. In the synthesis of xanthene dyes like fluorescein and rhodamines, the reaction pathway has been elucidated through the identification of key intermediates. The initial reaction between phthalic anhydride and resorcinol (B1680541) (for fluorescein) is understood to form a substituted benzophenone as a stable, isolable intermediate. wpmucdn.com This intermediate undergoes a subsequent acid-catalyzed intramolecular cyclization, which involves a cationic intermediate, to form the final tricyclic xanthene product. wpmucdn.com

For many xanthene dyes, particularly rhodamines, a crucial mechanistic feature is the dynamic equilibrium between a fluorescent, colored zwitterionic form and a non-fluorescent, colorless spirolactam form. researchgate.net The characterization of these two distinct species is central to understanding their function as sensors and probes. The open zwitterionic form possesses an extended π-conjugated system, leading to strong absorption and emission in the visible spectrum. In contrast, the closed spirolactam form has a disrupted conjugation, rendering it colorless. The transition between these states represents a well-defined reaction pathway that can be controlled by environmental factors like pH, solvent polarity, and temperature. nih.govresearchgate.net

Advanced spectroscopic techniques have enabled the characterization of even more transient species. For example, femtosecond transient absorption spectroscopy has been used to observe the formation of locally excited (LE) states and intramolecular charge transfer (ICT) states in certain xanthene-based fluorescent probes upon excitation. acs.org The identification of these electronic intermediates provides a deeper understanding of the photophysical processes that govern the fluorescence and reactivity of these molecules.

Mechanistic studies on the C-H amination of the parent xanthene molecule have also been conducted. These studies propose pathways that may involve hydride transfer from the xanthene to an aminating agent, followed by the addition of a sulfonamide to the resulting oxidized heteroaromatic intermediate. researchgate.net

Kinetic and Thermodynamic Considerations in Transformational Processes

The study of kinetics and thermodynamics provides quantitative insight into the factors that drive chemical transformations of xanthene derivatives. A prime example is the well-studied equilibrium between the colorless lactone (L) and the colored zwitterion (Z) forms of rhodamine B in protic solvents. researchgate.net This equilibrium is thermochromic, meaning its position is sensitive to temperature changes. researchgate.net

The equilibrium constant (K) for this transformation can be determined spectrophotometrically. By measuring the absorbance of the colored Z form at various temperatures, the concentrations of both species can be calculated, allowing for the determination of K at each temperature. researchgate.net

A van 't Hoff plot (ln K versus 1/T) allows for the extraction of key thermodynamic parameters. The slope of this plot is equal to -ΔH°/R and the intercept is equal to ΔS°/R, where R is the gas constant. This analysis provides the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the L to Z transformation. From these values, the Gibbs free energy change (ΔG°) can also be calculated. researchgate.net

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | 27.2 ± 1.3 |

| ΔS° (J/mol·K) | 65.3 ± 4.2 |

Data sourced from studies on the thermodynamics of the rhodamine B lactone-zwitterion equilibrium. researchgate.net

Kinetic studies also provide valuable mechanistic information. For instance, in an electrochemical reaction involving xanthene and azobenzene, a kinetic isotope effect (KIE) was measured to be 1.2. nih.gov This value, being close to 1, indicated that the cleavage of the benzylic C-H bond of xanthene was not the rate-determining step of the reaction, providing crucial insight into the reaction mechanism. nih.gov While not directly involving 9H-xanthen-9-amine hydrochloride, this example demonstrates how kinetic data are used to probe reaction pathways in the xanthene family.

The rates of synthetic reactions to produce functionalized xanthenes are also of practical importance. The choice of catalyst and reaction conditions, such as the use of ultrasound or microwave irradiation, can significantly influence reaction times and yields, reflecting the kinetic landscape of the transformation. researchgate.net

| Reaction | Competing Substrates | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| Electrochemical C-H/N-H Annulation | Xanthene vs. Deuterated Xanthene (d2) | 1.2 | C-H bond cleavage is not the rate-determining step. |

Illustrative kinetic data from a study on the electrochemical alkylation of azobenzenes with xanthenes. nih.gov

Applications of 9h Xanthen 9 Amine Hydrochloride in Advanced Organic Synthesis and Material Sciences

Role as a Versatile Synthetic Intermediate

The inherent reactivity of the amino group, coupled with the stable xanthene backbone, makes 9H-xanthen-9-amine hydrochloride a sought-after precursor for a variety of complex organic structures. Its utility is particularly evident in the construction of intricate heterocyclic systems and novel molecular scaffolds, which are often pursued for their potential biological activities.

Precursor for Complex Heterocyclic Systems

This compound serves as a key starting material for the synthesis of a range of heterocyclic compounds. The amine group provides a convenient handle for the introduction of various functionalities and for participating in cyclization reactions. For instance, it has been utilized in the synthesis of N-(9H-xanthen-9-yl)aminoalkanamide derivatives. nih.gov These compounds have been investigated for their potential as intercalators and for their cytotoxic activity. nih.gov The synthesis involves the reaction of 9H-xanthen-9-amine with appropriate amino acid derivatives, leading to the formation of amide-containing heterocyclic structures.

The development of bioactive N-heterocycles is a significant area of research in medicinal chemistry. digitellinc.comresearchgate.netnih.gov The xanthene moiety can be incorporated into these structures to modulate their pharmacological properties. The synthesis of such complex heterocycles often involves multi-step sequences where the xanthene amine provides a crucial entry point for molecular elaboration.

Building Block for Novel Organic Scaffolds

The concept of a molecular scaffold is central to medicinal chemistry and drug discovery, providing a core structure upon which various substituents can be appended to create libraries of compounds for biological screening. nih.gov The xanthene structure itself is considered a "privileged" scaffold due to its presence in numerous bioactive natural products and synthetic compounds. This compound allows for the direct incorporation of this valuable scaffold into new molecular architectures.

Research has demonstrated the synthesis of aminated xanthones, where the amine functionality is introduced onto the xanthene core. These derivatives have been explored as potential p53-activating agents, highlighting the role of the xanthene scaffold in designing molecules with specific biological targets. nih.gov The synthesis of these scaffolds often involves the modification of the xanthene ring system, followed by the introduction of the amine group or the use of a pre-functionalized xanthene precursor.

Utilization in Ligand and Catalyst Design for Organic Reactions

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. The rigid xanthene backbone of this compound makes it an attractive platform for the design of chelating ligands for transition metal catalysis. The precise spatial arrangement of donor atoms, which can be introduced via the amine functionality, allows for the creation of well-defined coordination environments around a metal center.

Xanthene-based ligands have been successfully employed in a variety of catalytic transformations. For example, xanthene-4,5-diamine derivatives have been synthesized and investigated as anion-binding catalysts. nih.gov These catalysts have shown efficacy in promoting Pictet-Spengler-type reactions. nih.gov Furthermore, xanthene-based N-heterocyclic carbene (NHC)-oxazoline ligands have been prepared and used to form silver and palladium complexes. acs.org These complexes have potential applications in catalysis. Bimetallic complexes featuring macrocyclic xanthene-4,5-diNHC ligands have also been synthesized, showcasing the versatility of the xanthene scaffold in creating sophisticated catalyst architectures. rsc.org

The catalytic activity of coordination cages based on xanthene dyes has also been explored for oxidation reactions. rsc.org While not directly derived from 9H-xanthen-9-amine, this research highlights the potential of the broader xanthene class in catalysis.

| Ligand/Catalyst Type | Metal/Function | Application |

| Xanthene-4,5-diamine derivatives | Anion-binding | Pictet-Spengler-type reactions nih.gov |

| Xanthene-based NHC-oxazoline ligands | Ag, Pd | Potential catalysis acs.org |

| Macrocyclic xanthene-4,5-diNHC ligands | Rh, Ir, Au, Ag, Cu, Pd | Bimetallic catalysis rsc.org |

| Coordination cages with xanthene dyes | Co | Catalytic oxidative degradation rsc.org |

Contributions to Novel Methodologies Development in Synthetic Chemistry

9H-xanthen-9-amine and its derivatives are not only used to synthesize target molecules but also play a role in the development of new synthetic methods. The unique reactivity of these compounds can be harnessed to enable novel transformations.

For instance, green and efficient methods for the synthesis of xanthene derivatives have been developed using techniques such as ultrasound irradiation. nih.gov While these methods often focus on the synthesis of the xanthene core itself, the resulting products, including aminated xanthenes, can then be utilized in further synthetic endeavors. The development of multicomponent reactions for the synthesis of bioactive heterocycles also represents a significant advancement in synthetic methodology, and xanthene-based starting materials can be incorporated into these powerful reactions. dokumen.pubresearchgate.net

The synthesis of novel 1-aryl-9H-xanthen-9-ones has been achieved through a methodology involving the condensation of 2-methylchromone (B1594121) with cinnamaldehydes, followed by electrocyclization and oxidation. researchgate.net While not directly starting from 9H-xanthen-9-amine, this demonstrates the ongoing innovation in the synthesis of functionalized xanthene scaffolds.

Integration into Advanced Materials Science Research (e.g., Photochromic Systems)

The photophysical properties of the xanthene core have led to the investigation of its derivatives in the field of materials science. Xanthene-based dyes are well-known for their strong fluorescence and have been utilized in various applications. While direct evidence for the use of this compound in photochromic systems is limited in the reviewed literature, the broader class of xanthene derivatives shows significant promise in this area.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. Research on luminescent xanthene dyes has demonstrated their potential as leuco dyes, which can undergo a color change through the opening of a spiro lactone ring. nih.gov This process can be triggered by external stimuli, and in some cases, has been utilized to create thermochromic systems where the color change is induced by heat. nih.gov The photochemistry of common xanthene fluorescent dyes has also been investigated, revealing their ability to photodegrade and release carbon monoxide under visible light irradiation. chemrxiv.org

These studies suggest that by appropriate functionalization of the xanthene scaffold, potentially starting from this compound, it may be possible to design novel photochromic systems. The amine group could serve as a point of attachment for photo-responsive moieties or could be used to tune the electronic properties of the xanthene core, thereby influencing its photochromic behavior.

| Material Type | Property | Potential Application |

| Xanthene-based leuco dyes | Thermochromism | Temperature-sensitive sensors, smart materials nih.gov |

| Xanthene fluorescent dyes | Photodegradation, CO-release | Light-activatable molecules chemrxiv.org |

Computational and Theoretical Chemistry Studies of 9h Xanthen 9 Amine Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional geometry and electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (optimized geometry) and to describe the distribution of electrons.

Interactive Table: Computed Molecular Properties of 9H-Xanthen-9-Amine (Parent Compound) Below are computationally derived properties for the neutral 9H-xanthen-9-amine molecule. Note that these values would be altered by the protonation of the amine group in the hydrochloride salt.

| Property | Value |

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| Exact Mass | 197.084063974 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from public chemical databases. These values are for the neutral parent compound, not the hydrochloride salt.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, computational methods can generate theoretical spectra that aid in the analysis of experimental results.

NMR Spectroscopy: Quantum chemical methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted shifts for 9H-xanthen-9-amine hydrochloride would be valuable for confirming its structure and assigning signals in an experimental spectrum. The protonation at the nitrogen atom would significantly impact the chemical shifts of nearby protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). For the hydrochloride salt, characteristic peaks corresponding to the N-H stretching and bending vibrations of the ammonium group would be of particular interest for computational prediction and experimental validation.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption of light in the UV-Visible range. Calculations can predict the maximum absorption wavelength (λmax) by determining the energy difference between the ground state and various excited states, often related to HOMO-LUMO transitions.

Detailed computational studies providing predicted spectroscopic parameters specifically for this compound are not prevalent in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a window into the dynamics of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

For this compound, computational studies could elucidate the mechanisms of reactions involving the amine group or the xanthene core. For example, theoretical calculations could model its synthesis, degradation pathways, or its interaction with other molecules by:

Identifying the structures of all intermediates and transition states.

Calculating the activation energies for each step of the reaction.

Providing insight into the reaction kinetics and thermodynamics.

Such computational investigations would be crucial for understanding its stability and reactivity profile. However, specific mechanistic studies detailing reaction pathways and transition states for this compound were not identified in the available scientific literature.

Structure-Reactivity Relationship Modeling and Prediction of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built by developing mathematical equations that relate computed molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) to an observed outcome.

In the context of this compound, a QSAR study could be developed to predict its potential biological activity based on a series of related xanthene derivatives. The model would use calculated descriptors to predict the compound's efficacy or other behavioral traits, thereby guiding further experimental work. Key steps would include:

Calculating a wide range of molecular descriptors for a set of similar compounds.

Developing a statistical model (e.g., multiple linear regression, machine learning) that links these descriptors to a known activity or property.

Using the model to predict the behavior of this compound.

A study involving computer-aided molecular design mentioned 9H-xanthen-9-amine in the context of predicting HOMO-LUMO gaps for photocatalytic applications using deep learning models, but did not provide specific structure-reactivity models for the compound itself tec.mx. Comprehensive QSAR or QSPR studies focused specifically on this compound are not currently available in published research.

Advanced Analytical Methodologies for the Characterization of 9h Xanthen 9 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 9H-xanthen-9-amine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Techniques

¹H NMR spectroscopy provides information on the chemical shift and multiplicity of protons within the molecule. The aromatic protons of the xanthene backbone would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships with neighboring protons. The methine proton at the 9-position and the protons of the amine group would have distinct chemical shifts influenced by their local electronic environments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, the C-9 methine carbon, and any other carbon atoms present. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

2D NMR techniques are invaluable for establishing connectivity between atoms.

Correlation SpectroscopY (COSY) reveals proton-proton coupling networks, allowing for the assignment of protons on the same or adjacent carbon atoms within the xanthene ring system.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

While specific, experimentally determined NMR data for this compound is not widely available in public literature, the expected data from these techniques would be compiled into tables to provide a comprehensive structural assignment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The theoretical exact mass of the protonated free base ([C₁₃H₁₁NO + H]⁺) can be calculated and compared to the experimentally determined value to confirm the molecular formula. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of functional groups.

Table 3: Theoretical HRMS Data for 9H-Xanthen-9-Amine

| Ion | Formula | Calculated m/z |

|---|

X-ray Crystallography for Solid-State Structural Determination

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| V (ų) | Hypothetical Value |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine salt (typically a broad band in the region of 3200-2800 cm⁻¹), C-H stretching of the aromatic and methine groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the xanthene ether linkage.

Raman spectroscopy, which is often complementary to IR, would also provide information about these vibrations, and can be particularly useful for observing non-polar bonds.

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200-2800 | Strong, Broad | N-H Stretch (Amine Salt) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, 1475 | Medium-Strong | Aromatic C=C Stretch |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

A reversed-phase HPLC method would likely be employed for the analysis of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Table 6: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water with 0.1% TFA |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

| Retention Time | Hypothetical Value |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques in pharmaceutical analysis for the separation, identification, and quantification of chemical compounds. researchgate.net These methods are particularly well-suited for non-volatile or thermally sensitive substances like this compound.

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is commonly developed. nih.gov In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. researchgate.netjournalcsij.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. turkjps.org Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. researchgate.net UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures than traditional HPLC systems. researchgate.net This results in a dramatic increase in resolution, sensitivity, and speed of analysis. nih.gov An analysis that might take several minutes on an HPLC system can often be completed in a fraction of the time with UPLC, while maintaining or even improving separation efficiency. researchgate.net The enhanced sensitivity of UPLC is also beneficial for detecting trace-level impurities. The combination of UPLC with mass spectrometry (UPLC-MS/MS) offers even higher selectivity and sensitivity for analyzing amines. nih.gov

The table below illustrates typical validation parameters for a quantitative HPLC/UPLC method.

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9996 researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.62% – 100.34% journalcsij.com |

| Precision (Intra-day & Inter-day, % RSD) | ≤ 2.0% | Intra-day: 0.22% - 0.52% Inter-day: 0.20% - 0.61% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.563 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.690 µg/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. amazonaws.com It is a first-choice analytical technique known for its high selectivity, accuracy, and reproducibility. nih.gov GC-MS is highly effective for the analysis of volatile or semi-volatile compounds.

In GC-MS analysis, the sample is first vaporized in an injector and separated as it travels through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and affinity for the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a unique "fingerprint" for the compound. amazonaws.com

For primary amines like 9H-xanthen-9-amine, GC-MS analysis can sometimes be challenging. The use of certain solvents, such as methanol or ethanol, in the injection port can lead to the formation of condensation products or artifacts, which may complicate the resulting chromatogram. nih.govresearchgate.net In some cases, derivatization of the amine group may be employed to improve its volatility and chromatographic behavior.

The mass spectrum of 9H-xanthen-9-amine provides definitive structural information. According to spectral data, characteristic fragments are observed that confirm the molecule's identity. nih.gov

The following table summarizes key mass spectral data for 9H-xanthen-9-amine.

| Fragment Type | Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|---|

| Molecular Ion [M]+ | 197 | Represents the intact molecule. |

| Key Fragment | 182 | Likely corresponds to the loss of the amine group (-NH). |

| Key Fragment | 181 | Likely corresponds to the loss of the amine group and a hydrogen atom (-NH2). nih.gov |

| Key Fragment | 152 | Represents further fragmentation, possibly loss of CO from the xanthene structure. nih.gov |

Future Research Directions and Emerging Opportunities for 9h Xanthen 9 Amine Hydrochloride

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The development of novel and efficient synthetic methodologies is paramount to advancing the study of 9H-xanthen-9-amine hydrochloride and its derivatives. While classical methods for the synthesis of the xanthene core exist, future research should focus on innovative strategies that offer improved yields, stereoselectivity, and access to a wider range of functionalized analogs.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.gov The condensation of various aldehydes with dimedone or related 1,3-dicarbonyl compounds is a common method for creating the xanthene backbone, and exploring novel catalysts for this transformation could lead to significant improvements. nih.govmdpi.com

Furthermore, derivatization of both the xanthene core and the 9-amino group is a critical area for future work. A series of 9H-xanthen-9-amines with diverse nitrogen substituents at the C-9 position have been prepared to explore their biological activities. researchgate.net Future strategies could involve the introduction of a wide array of functional groups to modulate the electronic and steric properties of the molecule. This could include the synthesis of novel carbohydrazide (B1668358) derivatives or the appendage of moieties like cyclodextrins to create switchable fluorescent systems. researchgate.netnih.gov

Table 1: Potential New Synthetic and Derivatization Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Flow Chemistry | Utilization of continuous flow reactors for synthesis. | Improved reaction control, enhanced safety, and easier scalability. numberanalytics.com |

| Biocatalysis | Employment of enzymes to catalyze key synthetic steps. | High selectivity, mild reaction conditions, and environmentally friendly. numberanalytics.com |

| Photoredox Catalysis | Use of light-absorbing catalysts to enable novel bond formations. | Access to unique reaction pathways not achievable with traditional thermal methods. nih.gov |

| C-H Activation | Direct functionalization of C-H bonds on the xanthene scaffold. | More atom-economical and efficient derivatization, avoiding pre-functionalized starting materials. |

| Supramolecular Synthesis | Using non-covalent interactions to assemble complex architectures. | Creation of functional materials and systems with responsive properties. nih.gov |

Expansion of Applications in Non-Biological Chemical Systems

While much of the focus on xanthene derivatives has been in a biological context, there is considerable untapped potential for this compound in non-biological chemical systems. The unique photophysical properties of the xanthene core, combined with the reactive handle of the amine group, make it an attractive candidate for applications in materials science and catalysis. ontosight.airesearchgate.net

Xanthene derivatives are already employed as dyes and fluorescent materials. ontosight.airesearchgate.nettijer.org Future research could focus on developing novel sensors based on this compound. The amine group could be functionalized to selectively bind to specific metal ions or small organic molecules, with the binding event being signaled by a change in the fluorescence of the xanthene core.

In the realm of catalysis, the amine moiety could serve as an organocatalyst for a variety of organic transformations. Furthermore, the xanthene structure itself can be incorporated into larger catalytic frameworks. For instance, xanthylium salts have been used as catalysts in organic photoredox transformations. nih.gov Investigating the catalytic activity of metal complexes featuring ligands derived from this compound could open up new avenues in asymmetric catalysis.

Table 2: Potential Non-Biological Applications

| Application Area | Proposed Role for this compound Derivatives | Key Features to Exploit |

|---|---|---|

| Organocatalysis | As a basic catalyst for reactions like aldol (B89426) or Michael additions. | The nucleophilicity and basicity of the amine group. |

| Chemosensors | As a fluorescent probe for the detection of analytes. | The environmentally sensitive fluorescence of the xanthene core. ontosight.ai |

| Functional Polymers | As a monomer for the synthesis of polymers with specific optical or electronic properties. | The ability to undergo polymerization via the amine group. |

| Photocatalysis | As a photosensitizer or a component of a photocatalytic system. | The inherent photophysical properties of the xanthene scaffold. nih.gov |

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new derivatives and applications. An integrated approach that combines advanced experimental techniques with high-level computational modeling is essential for elucidating the intricate details of reactions involving this compound.

Experimental studies could employ techniques such as in-situ spectroscopy (e.g., NMR, IR) to monitor reaction progress and identify transient intermediates. Kinetic studies, potentially monitored by UV-spectrophotometry, can help determine reaction orders and activation parameters, providing valuable insights into the rate-determining steps of a given transformation. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), can provide a theoretical framework to complement experimental findings. numberanalytics.com DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of selectivity. acs.org For instance, computational studies on xanthene dyes have been used to understand the equilibrium between their fluorescent open forms and non-fluorescent closed forms. nih.gov Such studies on this compound could predict how different substituents would affect its chemical reactivity and photophysical properties.

Table 3: Integrated Experimental and Computational Mechanistic Workflow

| Step | Experimental Technique | Computational Method | Objective |

|---|---|---|---|

| 1. Reaction Profiling | In-situ NMR, HPLC-MS | - | Identify reactants, products, and any stable intermediates. |

| 2. Kinetic Analysis | Stopped-flow UV-Vis, Reaction Calorimetry | Transition State Theory Calculations | Determine rate laws, activation energies, and reaction orders. researchgate.net |

| 3. Intermediate Characterization | Low-temperature Spectroscopy, Trapping Experiments | Geometry Optimization, Vibrational Analysis | Elucidate the structure of transient species. |

| 4. Pathway Elucidation | Isotope Labeling Studies | Intrinsic Reaction Coordinate (IRC) Calculations | Map the complete energy profile of the reaction and confirm transition state connections. |

| 5. Predictive Modeling | - | QSAR, DFT calculations | Predict the reactivity and properties of new derivatives. nih.govnih.gov |

Development of Sustainable and Economical Manufacturing Processes for Scalable Production

For this compound and its derivatives to find widespread application, it is imperative to develop manufacturing processes that are not only efficient but also sustainable and economical. This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

A key focus should be the replacement of conventional organic solvents with greener alternatives such as water or ethanol. tijer.orgrsc.org The use of heterogeneous catalysts is another important strategy. Catalysts such as TiO2-CNTs nanocomposites, Fe3O4 nanoparticles, or metal-exchanged zeolites have been shown to be effective for the synthesis of xanthene derivatives. rsc.orgresearchgate.netnih.govrsc.org These catalysts offer the significant advantage of being easily separable from the reaction mixture and reusable for multiple cycles, which reduces waste and lowers costs. mdpi.comtijer.org

Energy efficiency can be improved by employing methods like microwave-assisted or ultrasound-assisted synthesis, which can often reduce reaction times from hours to minutes. nih.gov As research progresses from laboratory-scale synthesis to pilot-plant and industrial-scale production, process optimization and engineering solutions will become increasingly important to ensure scalability and cost-effectiveness. researchgate.net

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches for Xanthenes

| Parameter | Traditional Approach | Sustainable Approach |

|---|---|---|

| Catalyst | Homogeneous acids (e.g., HCl, H2SO4) | Reusable heterogeneous catalysts (e.g., zeolites, magnetic nanoparticles). rsc.orgrsc.orgresearchgate.net |

| Solvent | Toxic and volatile organic solvents (e.g., dichloromethane). mdpi.com | Green solvents (e.g., water, ethanol) or solvent-free conditions. mdpi.comrsc.org |

| Energy Input | Conventional heating requiring long reaction times. | Microwave or ultrasound irradiation for rapid heating. nih.gov |

| Work-up | Aqueous work-up generating significant waste. | Simple filtration to recover catalyst, minimal waste generation. |

| Atom Economy | Often lower due to the use of stoichiometric reagents. | Higher, especially with multicomponent reactions. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. nih.govnumberanalytics.com By analyzing large datasets, these tools can identify patterns and make predictions that can significantly accelerate the discovery and development of new molecules and materials. numberanalytics.comresearchgate.net

For this compound, ML models could be developed to predict the physicochemical and biological properties of novel derivatives, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

AI can also play a crucial role in synthesis planning. Retrosynthesis algorithms can propose viable synthetic routes to target molecules, including those that may not be obvious to a human chemist. chemrxiv.org Furthermore, ML models can be trained to predict the outcomes of chemical reactions, optimizing parameters such as temperature, solvent, and catalyst to maximize product yield. numberanalytics.com As more data on the synthesis and properties of xanthene derivatives becomes available, the predictive power of these models will continue to improve, ushering in a new era of data-driven chemical design.

Table 5: Role of Machine Learning and AI in the Research Pipeline

| Research Stage | Application of ML/AI | Expected Outcome |

|---|---|---|

| Compound Design | Generative models, QSAR | Proposal of novel derivatives with desired properties. nih.govnih.gov |

| Synthesis Planning | Retrosynthesis algorithms | Identification of efficient and cost-effective synthetic routes. numberanalytics.comchemrxiv.org |

| Reaction Optimization | Predictive models for reaction yield and selectivity | Rapid identification of optimal reaction conditions. |

| Property Prediction | Models for predicting spectral, physical, and chemical properties | Faster screening of virtual compound libraries. numberanalytics.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9H-xanthen-9-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves substituting the C-9 position of the xanthene core with nitrogen-containing moieties, such as acetamidine or aminoalkylpyridine groups. Key steps include nucleophilic substitution under anhydrous conditions and purification via recrystallization or column chromatography. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via -NMR and mass spectrometry. Impurities often arise from incomplete substitution or oxidation byproducts, which can be minimized by inert atmosphere handling .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to moisture and gastric juice degradation. Store lyophilized samples at -20°C under desiccation. For in vivo studies, use intraduodenal administration to bypass gastric degradation, as oral dosing in pylorus-ligated rats showed reduced efficacy due to partial compound breakdown. Pre-formulate the compound in pH-stable buffers (e.g., phosphate-buffered saline) for in vitro assays .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ X-ray crystallography (using SHELX or ORTEP-III software) to resolve its crystal structure, particularly for assessing bond angles and packing motifs. Pair this with spectroscopic methods: UV-Vis for electronic transitions (λ~280 nm for xanthene derivatives) and FT-IR to confirm amine and hydrochloride functional groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight validation .

Advanced Research Questions

Q. How can researchers address contradictory data on the bioavailability of this compound in preclinical models?

- Methodological Answer : Contradictions often stem from differential metabolic stability across species. In dogs, no free compound was detected in plasma despite antisecretory activity, suggesting rapid tissue binding or prodrug activation. Design pharmacokinetic studies with radiolabeled analogs (e.g., -tagged) to track distribution. Use LC-MS/MS to identify active metabolites and correlate their concentrations with pharmacological effects .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in 9H-xanthen-9-amine derivatives?

- Methodological Answer : Systematically modify substituents at C-9 (e.g., quinuclidine vs. thiazoline groups) and evaluate their impact on gastric acid secretion inhibition in rat models. Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to proton pump targets. Validate findings with in vitro assays using H/K-ATPase isoforms. SAR trends indicate that bulky, basic substituents enhance potency but may reduce solubility—balance this via salt formation (e.g., hydrochloride vs. mesylate) .

Q. How should researchers design experiments to mitigate the compound’s instability in gastric environments?

- Methodological Answer : Encapsulate the compound in enteric-coated nanoparticles or liposomes to protect it from gastric pH. Test release kinetics in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using dialysis membrane models. Compare bioavailability in surgically modified rodent models (e.g., bile duct cannulation) to assess hepatic vs. intestinal metabolism contributions .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in antisecretory studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values from sigmoidal dose-response curves. Apply the Shapiro-Wilk test to confirm normality and one-way ANOVA with Tukey’s post hoc test for multi-group comparisons. For non-detects (e.g., plasma concentrations below LOQ), apply maximum likelihood estimation (MLE) to avoid bias in pharmacokinetic parameters .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodological Answer : Re-refine existing crystallographic datasets (CCDC entries) using SHELXL with updated scattering factors. Cross-validate with density functional theory (DFT) calculations (e.g., Gaussian 16) to compare experimental and theoretical bond lengths. Discrepancies >0.05 Å may indicate lattice strain or solvent effects—re-crystallize under varied conditions (e.g., DMF vs. ethanol) to isolate polymorphs .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Classified as acutely toxic (oral LD ~300 mg/kg in rats), use fume hoods and PPE (nitrile gloves, lab coat). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste contractors compliant with EPA guidelines. Document exposure incidents with Material Safety Data Sheets (MSDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.